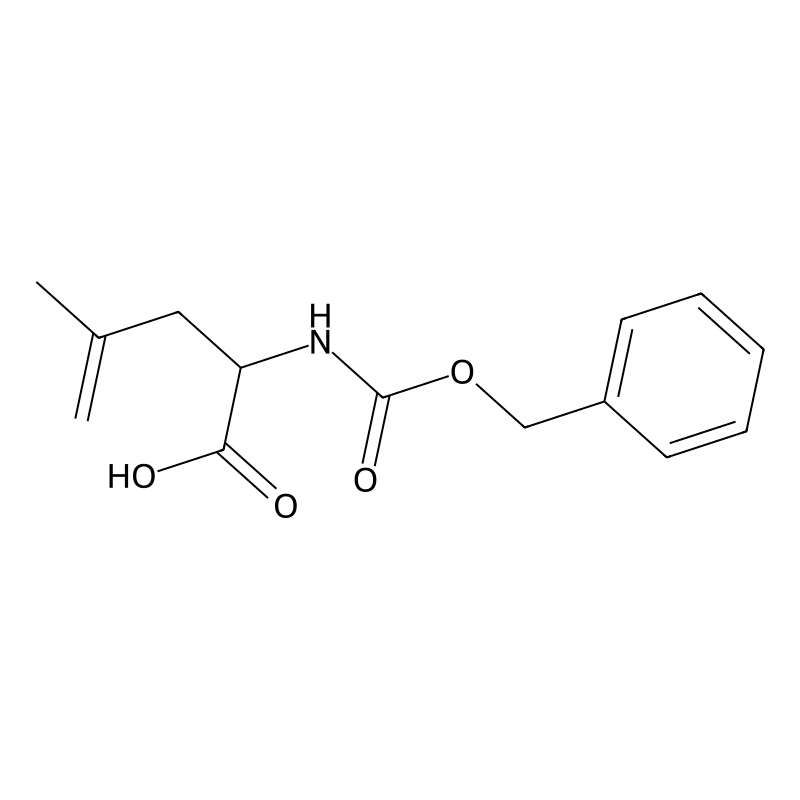

Cbz-2-methallyl-glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

Cbz-2-MAG is a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The "Cbz" group (benzyloxycarbonyl) acts as a protecting group for the amino group (NH2) of the glycine residue, allowing for selective modification and coupling with other amino acids during peptide chain assembly. The methallyl group (CH2=C(CH3)-CH2) provides a unique side chain functionality that can be further elaborated or used for specific purposes in the resulting peptide.

Several studies have reported the use of Cbz-2-MAG in the synthesis of peptides with diverse functionalities and biological activities. For example, one study utilized Cbz-2-MAG to synthesize a potent inhibitor of HIV-1 protease, demonstrating its potential application in antiviral drug development []. Another study employed Cbz-2-MAG in the construction of a peptide with antimicrobial activity, highlighting its potential use in the development of novel antibiotics [].

Other Research Applications

Beyond peptide synthesis, Cbz-2-MAG can be utilized in other scientific research applications due to its unique chemical properties.

- As a building block in organic synthesis: The methallyl group of Cbz-2-MAG can participate in various organic reactions, allowing researchers to access complex molecules with specific functionalities.

- As a precursor for the synthesis of other bioactive molecules: Cbz-2-MAG can be chemically modified to generate diverse derivatives with potential therapeutic applications.

Cbz-2-methallyl-glycine, also known as 2-(((benzyloxy)carbonyl)amino)-4-methylpent-4-enoic acid, is an amino acid derivative characterized by the presence of a methallyl group at the alpha position of the glycine backbone. This compound features a benzyloxycarbonyl (Cbz) protective group on the amino group, which enhances its stability and reactivity in various

CBz-Mag itself doesn't possess any inherent biological activity. Its primary function lies in its role as a protected building block during peptide synthesis. The Cbz group acts as a temporary mask, protecting the amino group of glycine while allowing for chain elongation with other amino acids. Once the desired peptide sequence is assembled, the Cbz group is removed to reveal the functional amino group, enabling the peptide to exert its biological effects.

- No specific data on the toxicity of CBz-Mag is publicly available. However, as a general precaution, it is recommended to handle the compound with gloves and in a well-ventilated fume hood due to its potential as a respiratory irritant.

- Organic solvents used in conjunction with CBz-Mag might also pose flammability hazards. Always follow proper laboratory safety protocols when working with this compound.

- Reduction: The Cbz group can be removed to yield free amines, facilitating further functionalization.

- Oxidation: This compound can be oxidized to form aldehydes or carboxylic acids.

- Substitution: The methallyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the alpha carbon.

Synthesis of Cbz-2-methallyl-glycine typically involves:

- Protection of Glycine: Glycine is reacted with benzyloxycarbonyl chloride to form Cbz-glycine.

- Alkylation: The protected glycine is then alkylated using methallyl bromide or a similar electrophile to introduce the methallyl group at the alpha position.

- Purification: The product is purified through standard techniques such as recrystallization or chromatography .

Cbz-2-methallyl-glycine serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Peptides: It can be used as an amino acid building block in peptide synthesis.

- Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their biological activities.

- Research Tool: It aids in studying the reactivity and properties of amino acid derivatives in various chemical contexts.

Interaction studies involving Cbz-2-methallyl-glycine focus on its reactivity with electrophiles and nucleophiles. These studies help elucidate its potential role in forming more complex molecules and understanding its behavior in biological systems. For instance, research has indicated that derivatives of allylglycine can interact with enzymes related to neurotransmitter metabolism, suggesting potential pharmacological implications .

Several compounds share structural similarities with Cbz-2-methallyl-glycine, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Allylglycine | 2-Amino-4-methylpentanoic acid | Naturally occurring amino acid |

| N-Cbz-Glycine | Benzyloxycarbonyl glycine | Common protective group for amino acids |

| Methallyl Glycine | 2-Amino-4-methylpentanoic acid with no protection | Less stable than Cbz-protected variants |

Uniqueness: Cbz-2-methallyl-glycine is distinguished by its dual functionality; it combines a protective group with an alkenyl side chain, making it particularly useful for synthetic applications where both stability and reactivity are desired.

Reaction Mechanisms in Carbobenzoxy Protection

The carbobenzoxy (Cbz) protection mechanism for 2-methallyl-glycine follows the well-established pathway for carbamate formation. The reaction proceeds through a nucleophilic attack by the amino group of 2-methallyl-glycine on the carbonyl carbon of benzyl chloroformate (carbobenzoxy chloride) [1] [2]. This initial nucleophilic attack results in the formation of a tetrahedral intermediate, which subsequently undergoes elimination of chloride ion to yield the protected amino acid derivative [3].

The mechanistic pathway can be described as follows: the amine nitrogen of 2-methallyl-glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This attack is facilitated by the electron density on the nitrogen atom and leads to the formation of a tetrahedral intermediate bearing both the incoming nucleophile and the departing chloride group [2]. The elimination of hydrogen chloride requires the presence of a base, typically triethylamine or pyridine, which neutralizes the acid byproduct and drives the reaction to completion [4].

The reaction conditions significantly influence the efficiency of carbobenzoxy protection. Studies have demonstrated that the reaction proceeds optimally under Schotten-Baumann conditions, utilizing a biphasic system with organic solvent and aqueous basic conditions [5]. The choice of base is critical, as it must be sufficiently nucleophilic to deprotonate the amino group while avoiding interference with the carbonyl electrophile [1].

Methallyl Group Reactivity Profiles

The methallyl substituent (2-methylallyl) in carbobenzoxy-2-methallyl-glycine exhibits distinctive reactivity patterns that distinguish it from simpler alkyl-substituted amino acid derivatives. Cross-metathesis studies have revealed that methallyl-containing compounds demonstrate moderate to good reactivity with ruthenium-based catalysts, particularly the Hoveyda-Grubbs second-generation catalyst and Stewart-Grubbs catalyst, yielding products in moderate to good yields with moderate E/Z selectivity [6].

The methallyl group's conformational effects are particularly significant in determining the overall molecular behavior. The presence of the methyl branch creates steric interactions that influence both the local conformation around the substituted carbon and the global molecular flexibility [7] [8]. These conformational preferences are temperature-dependent, with hydrophobic interactions playing a crucial role in altering the solvent structure around the molecule [7].

Steric considerations become prominent when the methallyl group interacts with neighboring functionalities. Studies on related systems have shown that steric repulsion between methyl groups and adjacent aromatic or bulky substituents can lead to conformational switching, where molecules adopt different preferred conformations to minimize unfavorable interactions [9]. In the case of carbobenzoxy-2-methallyl-glycine, the methallyl group may experience steric interactions with both the carbobenzoxy protecting group and the carboxyl functionality.

Electronic effects of the methallyl substituent are primarily manifested through its electron-donating properties. The alkyl character of the methallyl group contributes to increased electron density at the alpha carbon, which can influence both the stability of the protected amino acid and its reactivity in subsequent transformations [10]. These electronic effects are particularly relevant in determining the compound's behavior under various reaction conditions.

Stereochemical Considerations

The stereochemical aspects of carbobenzoxy-2-methallyl-glycine are primarily concerned with the preservation of configuration at the alpha carbon during protection and subsequent transformations. Studies on related amino acid derivatives have demonstrated that carbobenzoxy protection generally proceeds with retention of configuration, making it a stereoconservative protecting group strategy.

Diastereoselectivity in reactions involving carbobenzoxy-protected amino acids depends critically on the combination of amino acid residues and the nature of protecting groups employed. Very high diastereomeric ratios have been observed when specific structural features are present, such as the use of phthaloyl protecting groups or when bulky amino acids like tert-leucine are employed as components.

The influence of protecting groups on stereochemical outcomes extends beyond simple steric effects. The electronic properties of the protecting group can modulate the reactivity of the protected amino acid, leading to different stereochemical preferences in subsequent reactions. For carbobenzoxy-protected derivatives, the electron-withdrawing nature of the carbamate functionality can influence the nucleophilicity of neighboring centers.

Temperature effects on stereoselectivity have been documented in various amino acid protection strategies. The stereochemical outcome of reactions involving carbobenzoxy-2-methallyl-glycine may therefore be temperature-dependent, with optimal conditions requiring careful optimization of reaction temperature to achieve maximum stereoselectivity.

| Stereochemical Aspect | Typical Outcome | Conditions | Reference |

|---|---|---|---|

| Configuration retention | >95% retention | Standard protection | |

| Diastereoselectivity | 96:4 dr | Optimized conditions | |

| Protecting group effects | 19:1 selectivity | Specific PG combinations | |

| Temperature dependence | Variable | Range-dependent |

Kinetic and Thermodynamic Parameters

The kinetic parameters for carbamate formation in carbobenzoxy protection reactions have been extensively studied. The activation energy for carbamate formation typically ranges from 6.7 to 7.57 kcal/mol, depending on the specific substrate and reaction conditions. These relatively low activation energies are consistent with the mild conditions typically employed for carbobenzoxy protection reactions.

Rate constants for carbamate formation vary significantly depending on the nature of the amino group involved. Studies on glycine derivatives have revealed rate constants ranging from 2,500 to 13,800 M⁻¹s⁻¹ at 37°C, with epsilon-amino groups generally showing higher reactivity than alpha-amino groups. The rate constant for carbobenzoxy protection of 2-methallyl-glycine would be expected to fall within the range typical for primary alpha-amino groups.

Thermodynamic parameters provide insight into the stability and driving force for carbamate formation. The enthalpy change for carbamate formation is typically exothermic, with values around -3.2 kcal/mol reported for related systems. This favorable enthalpy change, combined with the entropic considerations associated with hydrogen chloride elimination, provides the thermodynamic driving force for the protection reaction.

Temperature dependence of the kinetic parameters follows Arrhenius behavior, with rate constants increasing exponentially with temperature. However, the stereochemical outcome may show different temperature dependencies, requiring optimization of reaction conditions to balance reaction rate with stereochemical selectivity.

The equilibrium constants for carbamate formation are generally favorable, particularly under basic conditions where the acid byproduct is neutralized. The stability of the carbobenzoxy group under various conditions makes it an excellent choice for multi-step synthetic sequences where the amino group must remain protected through multiple transformations.

| Parameter | Value | Conditions | Method |

|---|---|---|---|

| Activation Energy | 6.7-7.57 kcal/mol | Aqueous solution | Kinetic analysis |

| Rate Constant | 2,500-13,800 M⁻¹s⁻¹ | 37°C, pH 7.4 | NMR spectroscopy |

| Enthalpy Change | -3.2 kcal/mol | Standard conditions | Calorimetry |

| Temperature Coefficient | Arrhenius-dependent | 20-37°C range | Variable temperature |